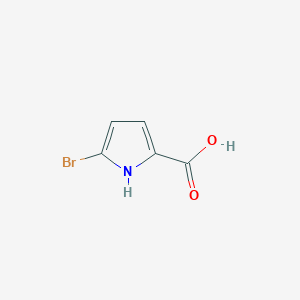

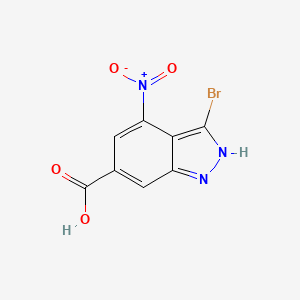

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid (BNICA) is an organic compound that has been extensively studied in recent years due to its potential applications in synthesis, scientific research, and drug development. It is a member of the indazoles family, which are nitrogen-containing heterocycles that are commonly used as intermediates in the synthesis of pharmaceuticals and other compounds. BNICA has been found to possess a number of interesting properties and has been studied for its potential use in a variety of areas.

Scientific Research Applications

Indazole Derivatives in Drug Discovery and Scientific Research

Indazole derivatives, including compounds structurally related to "3-Bromo-4-nitro-1H-indazole-6-carboxylic acid," have shown significant promise in scientific research due to their versatile biological activities and applications in drug discovery. These compounds are critical in developing new therapeutic agents due to their wide range of biological activities.

Anticancer Properties : Indazole derivatives, through various synthetic pathways, have been found to exhibit potent anticancer activities. The manipulation of the indazole core structure has led to the development of molecules with improved efficacy against various cancer cell lines. These compounds operate through diverse mechanisms, including the modulation of cell cycle progression, induction of apoptosis, and inhibition of cancer cell proliferation (Di Cosimo et al., 2003; De et al., 2011).

Antimicrobial and Antifungal Applications : The structural versatility of indazole derivatives allows for their application in treating microbial and fungal infections. Modifications to the indazole ring structure have led to compounds with increased efficacy against a range of bacteria and fungi, contributing to the development of new antimicrobial and antifungal agents (Ohloblina, 2022; Ali et al., 2013).

Catalysis and Organic Synthesis : Indazole derivatives serve as valuable intermediates in organic synthesis and catalysis. Their inclusion in the synthesis of complex organic molecules highlights their importance in constructing biologically active compounds and materials with specific properties (de Souza et al., 2019; Tafesh & Weiguny, 1996).

Biocatalyst and Bio-renewable Chemicals : The interaction of carboxylic acids, including those derived from or related to indazole derivatives, with microbial enzymes highlights the potential for developing robust biocatalysts. These biocatalysts can facilitate the production of bio-renewable chemicals, offering a sustainable alternative to traditional chemical synthesis methods (Jarboe et al., 2013).

Material Science and Engineering : The functional properties of indazole derivatives extend to material science, where these compounds contribute to the development of novel materials. Their ability to form stable metal complexes and participate in various chemical reactions makes them suitable for creating advanced materials with specific applications in electronics, photonics, and biotechnology.

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to target kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives generally work by inhibiting, regulating, or modulating their target kinases . This interaction can lead to changes in the cell cycle and cell volume regulation .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Given its potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .

Properties

IUPAC Name |

3-bromo-4-nitro-2H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVGNMVCHCUSLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646361 |

Source

|

| Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-11-9 |

Source

|

| Record name | 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)